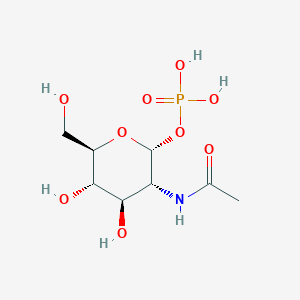
N-acetyl-alpha-D-glucosamine 1-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-alpha-D-glucosamine 1-phosphate is a 2-acetamido-2-deoxy-D-glucopyranose 1-phosphate having alpha-configuration at the anomeric centre. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It derives from an alpha-D-glucosamine 1-phosphate. It is a conjugate acid of a this compound(2-).
Scientific Research Applications
Biochemical and Metabolic Applications
N-Acetyl-alpha-D-glucosamine 1-phosphate serves as a substrate for several enzymatic reactions in metabolic pathways. It plays a crucial role in the synthesis of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), which is essential for glycosylation processes in eukaryotic cells. The conversion of GlcNAc-1P to UDP-GlcNAc is catalyzed by UDP-N-acetylhexosamine pyrophosphorylase, highlighting its importance in carbohydrate metabolism and cell signaling pathways .
Table 1: Key Enzymatic Reactions Involving GlcNAc-1P
| Reaction | Enzyme | Product |
|---|---|---|
| GlcNAc-1P + UTP → UDP-GlcNAc + PPi | UDP-N-acetylhexosamine pyrophosphorylase | UDP-GlcNAc |
| GlcNAc-6P ↔ GlcNAc-1P | Phosphoacetylglucosamine mutase | GlcNAc-1P |
Cancer Research
Recent studies have indicated that GlcNAc-1P may have therapeutic potential in cancer treatment. Its ability to modulate glycosylation patterns on cell surfaces can influence cancer cell behavior, including proliferation and metastasis. Inhibition of glycosylation pathways has been shown to reduce tumor growth in various cancer models .
Inflammation and Immune Response
GlcNAc-1P is involved in the regulation of inflammatory responses. It acts as a signaling molecule that can modulate immune cell functions, potentially leading to novel anti-inflammatory therapies. Research has demonstrated that manipulating GlcNAc levels can influence cytokine production and immune cell activation .
Neurological Disorders
The compound has been implicated in neuroprotective mechanisms, particularly in conditions like Alzheimer's disease. Studies suggest that GlcNAc-1P may help stabilize neuronal membranes and protect against neurodegeneration by influencing glycosylation processes critical for synaptic function .
Case Studies and Research Findings
Several case studies highlight the applications of this compound:
-
Case Study 1: Cancer Metastasis
A study published in Cancer Research demonstrated that altering GlcNAc levels in metastatic breast cancer cells significantly reduced their ability to invade surrounding tissues. This suggests a potential therapeutic strategy targeting glycosylation pathways to inhibit metastasis . -
Case Study 2: Inflammatory Bowel Disease (IBD)
Research conducted on animal models of IBD found that administration of GlcNAc derivatives reduced inflammation markers and improved gut barrier function, indicating its potential as a treatment for chronic inflammatory conditions .
Properties
CAS No. |
119185-04-5 |
|---|---|
Molecular Formula |
C8H16NO9P |
Molecular Weight |
301.19 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C8H16NO9P/c1-3(11)9-5-7(13)6(12)4(2-10)17-8(5)18-19(14,15)16/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H2,14,15,16)/t4-,5-,6-,7-,8-/m1/s1 |
InChI Key |
FZLJPEPAYPUMMR-FMDGEEDCSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)O |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)O |
Synonyms |
Fatty acids, C18-unsatd., dimers, polymers with dicyclopentadiene, fumaric acid, maleic anhydride, rosin and soybean oil |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















